(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
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Overview
Description
The compound (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid is a complex organic molecule It is characterized by multiple amino acid residues linked together, forming a peptide-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of peptide bonds. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the amino acid residues are protected using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a model compound for studying peptide synthesis and reactions.
Biology: It can serve as a substrate for enzymatic studies or as a probe for investigating protein-protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs or as a component of drug delivery systems.
Industry: It can be used in the production of bioactive peptides or as a building block for more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Generally, peptides like this one can bind to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:
Receptors: Binding to cell surface receptors can trigger signaling pathways.
Enzymes: Inhibition or activation of enzymes can alter metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
- **this compound
Uniqueness
This compound is unique due to its specific sequence of amino acid residues and the resulting three-dimensional structure. This unique structure allows it to interact with specific molecular targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C32H54N6O6 |
---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H54N6O6/c1-7-21(6)27(38-30(41)26(20(4)5)37-28(39)23(34)15-11-12-16-33)31(42)35-24(17-19(2)3)29(40)36-25(32(43)44)18-22-13-9-8-10-14-22/h8-10,13-14,19-21,23-27H,7,11-12,15-18,33-34H2,1-6H3,(H,35,42)(H,36,40)(H,37,39)(H,38,41)(H,43,44)/t21-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
YQRGAHAXSPQKMR-BLECARSGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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